Bis(2-cyanoethyl) phosphorochloridite

Overview

Description

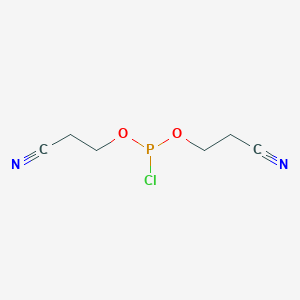

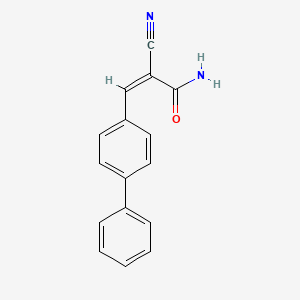

Bis(2-cyanoethyl) phosphorochloridite, also known as 3-[chloro(2-cyanoethoxy)phosphanyl]oxypropanenitrile, is a chemical compound with the molecular formula C6H8ClN2O2P . It has a molecular weight of 206.57 . This compound is used in the synthesis of oligonucleotides .

Synthesis Analysis

This compound can be synthesized from its corresponding alcohols . The synthesis process involves short reaction times and near-quantitative yields . The synthesized phosphoramidites can be submitted directly to automated oligonucleotide synthesis .Molecular Structure Analysis

The molecular structure of this compound contains a total of 19 bonds, including 11 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 triple bonds, and 2 nitrile(s) (aliphatic) .Chemical Reactions Analysis

This compound is a phosphorite monomer that can be used in the synthesis of oligonucleotides . It plays a crucial role in the selective monophosphorylation of carbohydrates and nucleosides .Physical and Chemical Properties Analysis

This compound has a molecular weight of 206.57g/mol . It has a complexity of 184, a rotatable bond count of 6, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 . It also has a topological polar surface area of 66 and a heavy atom count of 12 .Scientific Research Applications

Synthesis and Characterization

- Synthesis of Heterocyclic Phosphorochloridities : The reaction of bis(dichlorophosphino)aniline with CH2 bridged bis(phenols) or substituted diamine results in the production of 10-membered heterocyclic phosphorochloridities (Balakrishna & Panda, 2003).

Catalysis

- Cooperative Palladium/Boron Catalysis : Bis(2-cyanoethyl) phosphorochloridite is involved in palladium/boron catalysis, useful for intramolecular aminocyanation of alkenes, which plays a significant role in the synthesis of indolines and pyrrolidines (Miyazaki, Ohta, Semba, & Nakao, 2014).

Material Synthesis

- Production of Bis(2-carboxyethyl)-alkyl Phosphine Oxide : A method involving bis(2-cyanoethyl)phosphine and alkene reaction to produce bis(2-cyanoethyl)alkyl phosphine oxide, further used to synthesize bis(2-carboxyethyl)alkyl phosphine oxide, is outlined (Gengenbach, Urbain, & Westerlundy, 2008).

Photochromic Ligands

- Development of Photochromic Dithienylethene Ligands : In a study, a phosphor atom was introduced into photochromic dithienylethene, leading to the creation of dithienylethene bis(phosphine)ligands, important in developing materials with photochromic properties (Yin, Lin, Cao, Yu, Tu, & Liu, 2009).

Catalytic Applications

- Use in Rhodium-Catalyzed Hydroformylation : Chiral phosphine−phosphite ligands synthesized from this compound have been used in rhodium-catalyzed asymmetric hydroformylation, showing significant selectivity and efficiency (Deerenberg, Kamer, & Leeuwen, 2000).

Polymerization and Antibacterial Activity

- Formation of High-Molecular Cationic Compounds : Bis2-(4-pyridyl)ethylphosphine Oxide reacts with 1,4-dihalobutanes to form high-molecular cationic compounds (ionenes) with potential antibacterial properties (Verkhoturova, Mikhailenko, Arbuzova, Vyatchina, & Kizhnyaev, 2019).

Oxidation Catalysis

- Catalysis in Oxidation of Cyclohexane and Toluene : this compound derivatives have been used in catalysts for the efficient oxidation of cyclohexane and toluene, producing valuable chemical intermediates (Roy & Manassero, 2010).

Biodegradation

- Role in Biodegradation : Bisphenol A, synthesized using this compound, was subjected to biodegradation using laccase, indicating potential environmental applications in bioremediation (Chhaya & Gupte, 2013).

Mechanism of Action

Safety and Hazards

Bis(2-cyanoethyl) phosphorochloridite is considered hazardous by the 2012 OSHA Hazard Communication Standard . It catches fire spontaneously if exposed to air and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future direction of Bis(2-cyanoethyl) phosphorochloridite research could involve the development of an on-demand flow synthesis of phosphoramidites from their corresponding alcohols . This would allow for direct integration into DNA synthesizers, thereby omitting manual synthesis and storage of phosphoramidites .

Properties

IUPAC Name |

3-[chloro(2-cyanoethoxy)phosphanyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN2O2P/c7-12(10-5-1-3-8)11-6-2-4-9/h1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXNVTFOZKHLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(OCCC#N)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzeneethanol, 4-[bis(phenylmethyl)amino]-](/img/structure/B3215558.png)

![1-[(4-Bromophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B3215600.png)

![5-Chloro-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3215639.png)

![Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate](/img/structure/B3215652.png)